molecular formula C11H12O2 B8707471 2-(4-Isopropylphenyl)-2-oxoacetaldehyde

2-(4-Isopropylphenyl)-2-oxoacetaldehyde

Cat. No.: B8707471
M. Wt: 176.21 g/mol
InChI Key: MSOXWDCWMJCQQY-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-2-oxoacetaldehyde is an α-keto aldehyde derivative featuring a para-isopropyl-substituted phenyl ring attached to a reactive oxoacetaldehyde group (C=O-CHO). Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. This compound belongs to the class of 2-aryl-2-oxoacetaldehydes, which are characterized by their dual functional groups—a ketone and an aldehyde—making them versatile intermediates in organic synthesis, particularly for constructing heterocycles, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-oxo-2-(4-propan-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C11H12O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-8H,1-2H3

InChI Key

MSOXWDCWMJCQQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH(CH3)2+CH3COClAlCl3C6H4(CH(CH3)2)CHO\text{C}_6\text{H}_5\text{CH(CH}_3\text{)}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH(CH}_3\text{)}_2)\text{CHO} C6​H5​CH(CH3​)2​+CH3​COClAlCl3​​C6​H4​(CH(CH3​)2​)CHO

Another method involves the oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde typically involves large-scale oxidation processes. The starting material, 4-isopropylbenzyl alcohol, is oxidized using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-isopropylbenzoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 4-isopropylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: 4-Isopropylbenzoic acid

    Reduction: 4-Isopropylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Isopropylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug molecules.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. It can inhibit the formation rate of cyclic adenosine monophosphate (cAMP), leading to downstream effects on neurotransmitter release. This results in increased signaling from receptor cells and alterations in cytoarchitecture .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

  • Bromo (4-Br) : Enhances electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., imine formation). Bromine’s steric bulk may reduce reaction rates in crowded systems .
  • Methylsulfonyl (4-SO₂CH₃) : Increases solubility in polar solvents and stabilizes intermediates via resonance. Used in hydrates to prevent decomposition .
  • Fluoro (4-F) : Moderately activates the aromatic ring for electrophilic substitutions while maintaining mild steric effects .

Electron-Donating Groups (EDGs)

  • Methoxy (4-OCH₃) : Enhances electron density on the aryl ring, promoting metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Also stabilizes reactive intermediates via conjugation .
  • Ethoxy (3,4-di-OCH₂CH₃): Bulkier EDG that may hinder crystal packing, leading to lower melting points.

Alkyl Substituents

  • Ethyl (4-CH₂CH₃) : Balances electronic and steric effects; the carboxylic acid derivative (C₁₀H₁₀O₃) is a stable analog for drug discovery .

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